molecular formula C19H22N2O4 B5122619 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide

4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide

Cat. No. B5122619
M. Wt: 342.4 g/mol
InChI Key: XGLPDFQSDIVYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized by Ligand Pharmaceuticals and GlaxoSmithKline in 1992. GW501516 is a popular compound in the field of sports medicine and exercise science due to its potential to enhance endurance performance.

Mechanism of Action

4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. These effects result in improved endurance performance and increased energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to increase endurance performance in both animal and human studies. It has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle. Additionally, it has been shown to increase HDL cholesterol levels and decrease triglyceride levels in animal studies.

Advantages and Limitations for Lab Experiments

4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is a popular compound in the field of sports medicine and exercise science due to its potential to enhance endurance performance. However, its use in lab experiments is limited by its high cost and potential for off-target effects. Additionally, the long-term safety of this compound is not well understood.

Future Directions

Future research on 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide should focus on its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, more research is needed to understand the long-term safety of this compound and its potential for off-target effects. Finally, more research is needed to understand the mechanism of action of this compound and its effects on energy metabolism.

Synthesis Methods

The synthesis of 4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves the reaction of 4-(4-ethylphenoxy)-3-nitrobenzoic acid with 2-bromo-4-methyl-1-nitrobenzene in the presence of triethylamine and palladium on carbon. The resulting intermediate is then reduced with lithium aluminum hydride to yield this compound.

Scientific Research Applications

4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its potential as an endurance-enhancing agent. In animal studies, it has been shown to increase mitochondrial biogenesis and improve glucose uptake in skeletal muscle, leading to improved endurance performance. In human studies, this compound has been shown to increase muscle oxygen uptake and improve running endurance. It has also been studied for its potential to treat metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

4-(4-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-15-7-9-16(10-8-15)25-12-4-5-19(22)20-17-11-6-14(2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLPDFQSDIVYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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